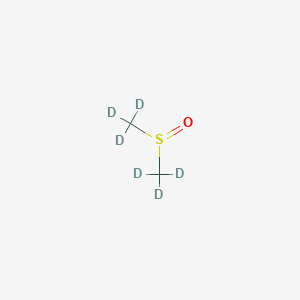

Dimethyl sulfoxide-d6

Description

Properties

IUPAC Name |

trideuterio(trideuteriomethylsulfinyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDPXIOMUYVGZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944686 | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl sulfoxide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.41 [mmHg] | |

| Record name | Dimethyl sulfoxide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2206-27-1 | |

| Record name | DMSO-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl] sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly for structural elucidation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique. The choice of solvent is critical to the success of an NMR experiment, and among the array of deuterated solvents available, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) holds a position of prominence. This technical guide provides an in-depth exploration of the purpose, advantages, and practical considerations of using DMSO-d6 in NMR spectroscopy, tailored for professionals in research and development.

The Fundamental Purpose of Deuterated Solvents in NMR

The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by their isotope deuterium (B1214612) (²H or D), is a cornerstone of modern NMR spectroscopy.[1][2] This practice is driven by three primary technical requirements of the NMR experiment:

-

Elimination of Overwhelming Solvent Signals : In a typical NMR sample, the solvent molecules are vastly more abundant than the analyte molecules. If a standard, proton-containing solvent were used, its massive ¹H signal would completely obscure the signals from the sample of interest.[3][4] Since deuterium resonates at a significantly different frequency from protons, using a deuterated solvent renders it "invisible" in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[5][6]

-

Field-Frequency Locking : Modern NMR spectrometers rely on a "lock" system to maintain a stable magnetic field, which is crucial for high-resolution spectra.[2][4] The spectrometer's lock system constantly monitors the resonance frequency of the deuterium in the solvent and makes real-time adjustments to the magnetic field to compensate for any drift.[3][5] This ensures the stability and reproducibility of the spectral data.[2]

-

Accurate Chemical Shift Referencing : The deuterium signal can also be used as a reference to accurately define the 0 ppm mark on the chemical shift scale, often in relation to a primary standard like tetramethylsilane (B1202638) (TMS).[4]

The logical workflow for deciding to use a deuterated solvent is illustrated in the diagram below.

Caption: Logical workflow for the use of deuterated solvents in NMR.

Unique Advantages of DMSO-d6 as an NMR Solvent

DMSO-d6 is a polar aprotic solvent renowned for its exceptional solvating power, capable of dissolving a wide range of compounds from nonpolar organics to many inorganic salts.[7][8][9] This versatility makes it an invaluable tool, particularly for the analysis of polar molecules common in pharmaceutical and natural product research.[8][10]

Key Physical and Spectral Properties

The utility of DMSO-d6 is underscored by its distinct physical and spectral characteristics, which are summarized in the tables below.

Table 1: Physical Properties of Deuterated Dimethyl Sulfoxide (DMSO-d6)

| Property | Value | Reference |

| Chemical Formula | C₂D₆OS | [1] |

| Molecular Weight | 84.17 g/mol | [1] |

| Melting Point | 20.2 °C (68.4 °F) | [1] |

| Boiling Point | 189 °C (372 °F) | [9][11] |

| Density (at 25 °C) | 1.190 g/cm³ | [1][12] |

The high boiling point of DMSO-d6 is a significant advantage for variable-temperature (VT) NMR studies, allowing for the investigation of dynamic processes and temperature-dependent phenomena over a broad range.[13] However, its relatively high melting point means it can solidify at or slightly below room temperature, requiring gentle warming to liquefy before use.[1]

Table 2: NMR Spectral Properties of DMSO-d6

| Parameter | ¹H NMR | ¹³C NMR | Reference |

| Residual Peak | DMSO-d5 | DMSO-d6 | [10] |

| Chemical Shift (δ) | 2.50 ppm | 39.51 ppm | [14] |

| Multiplicity | Quintet (5 lines) | Septet (7 lines) | [10][15] |

| J-Coupling (JHD/JCD) | ~1.9 Hz | ~21.0 Hz | [14] |

| Residual Water (H₂O/HOD) | ~3.33 ppm | N/A | [16] |

Note: The chemical shift of the residual water peak is highly dependent on temperature, concentration, and solute interactions.[17][18]

The Critical Role in Analyzing Labile Protons

One of the most significant advantages of using DMSO-d6 is its ability to facilitate the observation of labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.[19] In many other deuterated solvents, particularly protic ones like methanol-d4 (B120146) (CD₃OD) or deuterium oxide (D₂O), these labile protons undergo rapid chemical exchange with the solvent's deuterium atoms. This rapid exchange often leads to the broadening or complete disappearance of the proton signal, and decouples it from adjacent protons.

In the aprotic environment of DMSO-d6, the rate of this exchange is significantly reduced.[8][20] This "slows down" the exchange process on the NMR timescale, with several key benefits:

-

Observation of Labile Proton Signals : The signals for -OH and -NH protons are typically observed as distinct, often sharp, peaks.

-

Preservation of Spin-Spin Coupling : The slow exchange rate preserves the J-coupling between the labile proton and protons on adjacent carbons. For example, the hydroxyl proton of an alcohol (R-CH₂-OH) will often appear as a triplet, providing valuable structural information.[21]

The diagram below illustrates the differential effect of DMSO-d6 and a protic solvent on the NMR spectrum of a generic primary alcohol.

Caption: Influence of solvent on labile proton exchange and NMR observation.

Experimental Protocols for NMR Sample Preparation with DMSO-d6

Proper sample preparation is paramount to acquiring high-quality NMR data. Due to the hygroscopic nature of DMSO-d6, which readily absorbs atmospheric moisture, specific handling procedures are required to minimize water contamination.[16][22]

Detailed Methodology

-

Sample Weighing : Accurately weigh 5-20 mg of the analyte for a standard ¹H NMR spectrum (or 20-50+ mg for ¹³C NMR) into a clean, dry glass vial. Do not weigh the sample directly into the NMR tube.[2][23]

-

Solvent Addition : Using a clean, dry pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial.[22] For moisture-sensitive samples, it is advisable to use DMSO-d6 from a freshly opened ampule or a bottle stored under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution : Gently swirl or vortex the vial to completely dissolve the sample.[3] A homogeneous solution is essential for good spectral resolution.

-

Filtration (if necessary) : If any particulate matter remains, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.[24] This step is crucial for preventing poor spectral lineshapes caused by suspended solids.

-

Transfer to NMR Tube : Carefully transfer the clear, homogeneous solution into a high-quality 5 mm NMR tube using a clean Pasteur pipette.[2] Ensure the final sample height in the tube is between 4 and 5 cm to be properly positioned within the spectrometer's detection coil.[3]

-

Capping and Labeling : Cap the NMR tube securely. To prevent contamination from the cap, especially during long-term storage or for sensitive experiments, a small piece of Teflon tape can be placed over the opening before capping.[24] Label the tube clearly just below the cap.

-

Mixing : After capping, gently invert the tube several times or use a vortex mixer to ensure the final solution is homogeneous.

The following diagram outlines the standard workflow for preparing a high-quality NMR sample using DMSO-d6.

Caption: Step-by-step workflow for preparing an NMR sample with DMSO-d6.

Conclusion

Deuterated DMSO is an indispensable solvent in the NMR toolkit for chemists and drug development professionals. Its primary function, like all deuterated solvents, is to eliminate the proton background of the solvent and to provide a lock signal for the spectrometer. However, its superior dissolving power for polar compounds, high boiling point for variable-temperature studies, and, most notably, its ability to slow the exchange of labile protons, set it apart. This unique combination of properties allows for the detailed structural elucidation of a vast array of molecules that would be difficult or impossible to analyze in other common NMR solvents. Adherence to proper sample preparation techniques is critical to leverage the full analytical power of DMSO-d6 and obtain high-quality, reproducible NMR spectra.

References

- 1. Page loading... [guidechem.com]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. studylib.net [studylib.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. Dimethyl sulfoxide-d6 | 2206-27-1 [chemicalbook.com]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. gchemglobal.com [gchemglobal.com]

- 12. 2206-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. chem.washington.edu [chem.washington.edu]

- 15. ckgas.com [ckgas.com]

- 16. researchgate.net [researchgate.net]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mason.gmu.edu [mason.gmu.edu]

- 22. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 23. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 24. How to make an NMR sample [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Sulfoxide-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential physical and chemical properties of Dimethyl sulfoxide-d6 (DMSO-d6), a critical solvent in modern research, particularly in NMR spectroscopy and drug development. This document offers detailed data, experimental protocols, and visualizations to support laboratory and research applications.

Core Physical and Chemical Properties

This compound, an isotopologue of dimethyl sulfoxide (B87167) (DMSO), is a colorless and odorless transparent liquid at room temperature.[1] Its unique ability to dissolve a wide array of polar and nonpolar compounds makes it an invaluable solvent in numerous scientific disciplines.[1][2]

Physical Constants of DMSO-d6

The physical properties of DMSO-d6 are summarized in the table below. These values are crucial for its application in various experimental setups.

| Property | Value | References |

| Molecular Formula | (CD₃)₂SO | [1] |

| Molecular Weight | 84.17 g/mol | [3] |

| Melting Point | 20.2 °C (68.4 °F; 293.3 K) | [3][4][5] |

| Boiling Point | 189 °C (372 °F; 462 K) at 760 mmHg | [1][3] |

| 55 °C at 5 mmHg | [1][6] | |

| Density | 1.190 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n²⁰/D) | 1.476 | [1][4][6] |

| Vapor Pressure | 0.42 mmHg at 20 °C | [4][6][7] |

| Viscosity | 1.996 cP at 20 °C (for non-deuterated DMSO) | [2] |

| Flash Point | 88 °C (190.4 °F) | [4][8] |

| Autoignition Temperature | 300-302 °C (572-575 °F) (for non-deuterated DMSO) |

NMR Spectroscopic Properties

DMSO-d6 is a premier solvent for Nuclear Magnetic Resonance (NMR) spectroscopy due to the simplicity of its own spectrum and its ability to dissolve a wide range of analytes.[2]

| NMR Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | References |

| ¹H (residual DMSO-d5) | 2.50 | Quintet | J(H,D) = 1.9 Hz | [3] |

| ¹³C | 39.52 | Septet | [3] | |

| Water (H₂O/HOD) | ~3.3 ppm (variable) | Broad singlet | [2] |

Chemical Behavior and Handling

Solubility and Miscibility

DMSO-d6 is a highly polar aprotic solvent, miscible with water and a vast range of organic solvents, including alcohols, esters, ketones, chlorinated solvents, and aromatic hydrocarbons.[1][6] This broad solubility makes it an excellent medium for a wide variety of chemical reactions and analytical studies.[2]

Stability and Reactivity

DMSO-d6 is thermally stable below 140°C.[1] Prolonged heating at its boiling point can lead to decomposition into trace amounts of aldehydes, sulfides, and mercaptans.[1] This decomposition is accelerated in the presence of acids but can be inhibited by bases.[1] It is incompatible with strong oxidizing agents, strong reducing agents, acid chlorides, and phosphorus halides.[1][6]

Hygroscopic Nature

A significant characteristic of DMSO-d6 is its hygroscopicity, readily absorbing moisture from the atmosphere.[1][2] This can lead to the presence of a prominent water peak in ¹H NMR spectra, which can obscure signals from the analyte.[2] Therefore, proper handling and storage are critical to maintain its anhydrous state.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key properties of DMSO-d6 and its application in NMR spectroscopy.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of DMSO-d6.

Methodology:

-

Apparatus: Volumetric Karl Fischer titrator.

-

Reagents:

-

Anhydrous methanol (B129727) (or a specialized Karl Fischer solvent).

-

Karl Fischer titrant (a solution of iodine, sulfur dioxide, and a base in an alcohol).

-

-

Procedure:

-

Add a known volume of anhydrous methanol to the titration vessel.

-

Titrate the solvent with the Karl Fischer titrant to a stable endpoint to neutralize any residual water.

-

Accurately weigh a sample of DMSO-d6 and inject it into the conditioned titration vessel.

-

Titrate the sample with the Karl Fischer titrant until the endpoint is reached. The volume of titrant consumed is directly proportional to the amount of water in the sample.

-

It is important to note that side reactions between DMSO and the Karl Fischer reagents can occur, potentially leading to inaccurate results. Therefore, it is recommended to use small sample sizes and refresh the Karl Fischer solvent after a few analyses.

-

Preparation of a Sample for NMR Spectroscopy

Objective: To prepare a solution of a compound in DMSO-d6 for NMR analysis.

Methodology:

-

Apparatus: NMR tube, Pasteur pipette, small vial, vortex mixer (optional).

-

Materials:

-

Analyte (compound to be studied).

-

DMSO-d6.

-

NMR tube cap.

-

-

Procedure:

-

Weigh an appropriate amount of the analyte into a clean, dry vial.

-

Add a sufficient volume of DMSO-d6 (typically 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial to dissolve the analyte.

-

Gently agitate the vial or use a vortex mixer to ensure complete dissolution of the analyte.

-

Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube securely to prevent contamination and solvent evaporation.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of DMSO-d6.

Caption: Workflow for Preparing a Sample for NMR Analysis using DMSO-d6.

Caption: Interrelationship of DMSO-d6 Properties and Their Practical Implications.

References

- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. pages2.honeywell.com [pages2.honeywell.com]

- 5. benchchem.com [benchchem.com]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. pharmtech.com [pharmtech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Dimethyl Sulfoxide-d₆

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of dimethyl sulfoxide-d₆ (DMSO-d₆), a ubiquitous solvent in chemical and pharmaceutical research. We present detailed data on its ¹H and ¹³C NMR chemical shifts, explain the underlying principles of its unique spectral features, and provide standardized experimental protocols for sample preparation and spectral acquisition.

Introduction to DMSO-d₆ in NMR Spectroscopy

Dimethyl sulfoxide-d₆ is an isotopologue of DMSO where hydrogen atoms have been replaced with deuterium (B1214612).[1] Its ability to dissolve a wide array of analytes, combined with its relatively simple NMR spectrum and suitability for high-temperature studies, makes it an invaluable solvent for NMR spectroscopy.[2] However, commercially available DMSO-d₆ is never 100% isotopically pure, leading to a residual signal from partially deuterated isotopologues.[1] Understanding the characteristics of these residual solvent signals is critical for accurate spectral interpretation.

Quantitative NMR Data for DMSO-d₆

The chemical shifts, multiplicities, and coupling constants for the residual signals of DMSO-d₆ are fundamental reference points in NMR analysis. These values are summarized below. It is also important to note the presence of water, as DMSO is highly hygroscopic, leading to a prominent H₂O/HOD signal in the ¹H NMR spectrum.[2][3]

Table 1: ¹H NMR Spectral Properties of Residual DMSO-d₅

| Parameter | Value | Description |

| Chemical Shift (δ) | 2.50 ppm | This signal originates from the single proton in the DMSO-d₅ isotopologue (CD₃S(O)CD₂H).[1][4][5] |

| Multiplicity | Quintet | The proton signal is split by the two adjacent deuterium nuclei (I=1), following the 2nI+1 rule (221 + 1 = 5).[4][5][6] |

| Coupling Constant (²J_HD) | ~1.9 - 2.0 Hz | The coupling constant between the proton and the adjacent deuterium atoms.[1][7] |

| Signal Intensity Ratio | 1:2:3:2:1 | The characteristic intensity pattern for a quintet arising from coupling to two equivalent spin-1 nuclei.[4][7] |

Table 2: ¹³C NMR Spectral Properties of DMSO-d₆

| Parameter | Value | Description |

| Chemical Shift (δ) | 39.52 ppm | This signal is from the carbon atoms in the perdeuterated DMSO-d₆ molecule ((CD₃)₂SO).[1][8] |

| Multiplicity | Septet | The carbon signal is split by the three directly attached deuterium nuclei (I=1), following the 2nI+1 rule (231 + 1 = 7).[1][5][8] |

| Coupling Constant (¹J_CD) | ~20 - 30 Hz | The one-bond coupling constant between the carbon and deuterium atoms.[7] |

| Signal Intensity Ratio | 1:3:6:7:6:3:1 | The theoretical intensity pattern for a septet arising from coupling to three equivalent spin-1 nuclei.[9][10] |

Table 3: Common Impurity Signals in DMSO-d₆

| Impurity | Nucleus | Chemical Shift (δ) | Multiplicity | Notes |

| Water (H₂O/HOD) | ¹H | ~3.3 - 3.7 ppm | Broad Singlet | Highly variable depending on temperature, concentration, and solute interactions.[3][7][11] DMSO is hygroscopic, making this peak very common.[3] |

| Tetramethylsilane (TMS) | ¹H | 0 ppm | Singlet | Often added as an internal reference standard for chemical shift calibration.[11][12] |

Experimental Protocols

Accurate and reproducible NMR data acquisition begins with meticulous sample preparation and standardized spectrometer operation.

-

Weigh the Analyte: Accurately weigh the solid sample. A typical amount for a small molecule (MW ~400 Da) is 2-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR.[13][14][15]

-

Dissolve the Sample: Place the analyte in a clean, dry glass vial. Add approximately 0.5-0.6 mL of DMSO-d₆.[13][14][16]

-

Ensure Complete Dissolution: Mix the sample thoroughly using a vortex mixer until the analyte is fully dissolved.[16] Do not add solid directly to the NMR tube.[16]

-

Filter if Necessary: If any solid particulates or suspended material are present, filter the solution. This can be done by passing the solution through a small plug of cotton wool packed into a Pasteur pipette.[15][16]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. The filling height should be between 4 and 5 cm.[14][16]

-

Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before insertion into the spectrometer.[16]

-

Instrument Setup: Insert the NMR tube into a spinner, adjust it to the correct depth using the provided gauge, and place it in the NMR spectrometer.[17]

-

Locking and Shimming: The instrument's field frequency is "locked" to the deuterium signal of the DMSO-d₆ solvent. This compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[13][17]

-

Reference Calibration: Spectra are calibrated relative to an internal standard. Tetramethylsilane (TMS) is the primary reference, defined as 0 ppm.[11][18] In its absence, the residual solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm) are used as secondary internal references.[19]

-

Acquire ¹H Spectrum: A standard one-dimensional proton NMR spectrum is acquired. Typical experiments require only a few minutes.[17]

-

Acquire ¹³C Spectrum: A standard ¹³C spectrum is acquired with proton decoupling ({¹H}) to eliminate ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like deuterium).[20]

Visualizations

The following diagrams illustrate the conceptual relationships and workflows involved in an NMR experiment using DMSO-d₆.

References

- 1. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Revision and advanced aspects [qorganica.es]

- 9. 2005-03 [nmr.chem.ualberta.ca]

- 10. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 11. mason.gmu.edu [mason.gmu.edu]

- 12. zeotope.com [zeotope.com]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 17. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Navigating the Nuances of Purity: A Technical Guide to DMSO-d6 in Scientific Research

For Immediate Release

In the landscape of modern research, from the intricate dance of molecules in drug discovery to the precise quantification in metabolomics, the choice of solvent is a critical, yet often overlooked, parameter. Among the deuterated solvents indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques, Dimethyl Sulfoxide-d6 (DMSO-d6) stands out for its exceptional solubilizing power. This technical guide delves into the core requirements for the isotopic purity of DMSO-d6, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its impact on experimental integrity and data quality.

The Critical Role of Isotopic Purity in NMR Spectroscopy

DMSO-d6 is the deuterated form of Dimethyl Sulfoxide (B87167), where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612).[1] This substitution is paramount for ¹H NMR spectroscopy, as it renders the solvent nearly "invisible" in the resulting spectrum, thus allowing for the unobstructed observation of signals from the analyte of interest.[2] However, commercially available DMSO-d6 is not 100% isotopically pure. The primary isotopic impurity is the partially deuterated DMSO-d5, which contains one residual proton. This impurity gives rise to a characteristic quintet signal in the ¹H NMR spectrum at approximately 2.50 ppm.

The level of this residual signal is directly proportional to the isotopic purity of the solvent. For sensitive applications, such as the analysis of low-concentration samples or quantitative NMR (qNMR), high isotopic purity is essential to minimize solvent-derived background noise and ensure accurate integration of analyte signals.[3][4]

Understanding Commercial Grades and Specifications

Manufacturers offer DMSO-d6 in various isotopic purity grades, typically expressed as "atom % D". This value represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium and deuterium) at the deuterated positions. A higher atom % D corresponds to a lower concentration of residual DMSO-d5.

Table 1: Common Commercial Grades of DMSO-d6 and Their Specifications

| Isotopic Purity (Atom % D) | Typical Residual DMSO-d5 Signal Intensity | Water Content Specification | Recommended Applications |

| ≥ 99.5% | Higher | ≤ 0.0250% | Routine ¹H NMR, high concentration samples. |

| ≥ 99.8% | Moderate | ≤ 0.020% | General purpose NMR, qualitative analysis.[5] |

| ≥ 99.9% | Low | Varies, often low ppm | High-resolution NMR, qNMR, metabolomics. |

| ≥ 99.95% | Very Low | ≤ 0.020% | Sensitive experiments, analysis of complex mixtures, protein-ligand studies. |

| ≥ 99.96% | Extremely Low | Varies, often tightly controlled | High-field NMR, demanding quantitative assays. |

Note: Water content is another critical purity parameter, as the residual H₂O/HOD signal (around 3.3 ppm in DMSO-d6) can obscure analyte peaks.[6]

Beyond NMR: The Broader Impact of Purity in Research

While NMR is the primary driver for high isotopic purity, the overall chemical purity of DMSO-d6 is crucial in a range of applications. In drug discovery and high-throughput screening, DMSO is the solvent of choice for creating compound stock libraries due to its ability to dissolve a wide array of polar and nonpolar molecules.[6] In these biological assays, impurities in the solvent can have unintended consequences.

Biological Effects of DMSO and its Impurities:

-

Cell-Based Assays: Even at low concentrations (e.g., <1%), DMSO can influence cell growth, viability, and differentiation.[6][7] Chemical impurities could exacerbate these effects or introduce confounding variables.

-

Metabolomics: Studies have shown that DMSO can induce significant changes in the metabolome of cells and organisms, altering pathways related to energy metabolism, osmotic balance, and oxidative stress.[8] High purity is therefore essential to ensure that observed metabolic changes are due to the experimental conditions and not solvent artifacts.

-

Protein-Ligand Binding Studies: The presence of DMSO can alter the viscosity of the solvent, which in turn affects protein dynamics and can influence the kinetics of protein-ligand binding as measured by NMR relaxation experiments.[9][10]

The use of high-purity DMSO-d6, with minimal chemical and isotopic impurities, is a critical step in ensuring the reproducibility and validity of experimental results across these diverse fields.

Experimental Protocols for Purity Determination

Verifying the isotopic and chemical purity of DMSO-d6 is a crucial quality control step. The two primary methods for this are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

This method quantifies the amount of residual protonated solvent (DMSO-d5) by comparing its signal integral to that of a known internal standard.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (≥ 400 MHz is recommended).

-

Crucially, set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery for accurate integration.[11]

-

-

Data Analysis and Calculation:

-

Reference the spectrum to the internal standard's chemical shift.

-

Carefully integrate the signal from the residual DMSO-d5 (quintet around 2.50 ppm) and a well-resolved, non-exchangeable proton signal from the internal standard.

-

Calculate the concentration of DMSO-d5 based on the known concentration of the internal standard and the ratio of their signal integrals, accounting for the number of protons each signal represents.

-

The atom % D can then be calculated from the determined concentration of the residual protonated species.

-

Caption: Workflow for determining isotopic purity of DMSO-d6 via qNMR.

Protocol 2: Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

This method determines the relative abundance of all isotopologues (d0 to d6) of DMSO, providing a complete isotopic profile.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the DMSO-d6 sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[12]

-

-

Data Acquisition:

-

Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) or analyze via LC-MS.[13]

-

Acquire a high-resolution, full-scan mass spectrum in a positive ion mode, detecting the protonated molecules [M+H]⁺. Ensure sufficient resolution to separate the isotopic peaks.

-

-

Data Analysis and Calculation:

-

Extract the ion chromatograms or view the mass spectrum for the theoretical m/z values of each isotopologue (DMSO-d0 to DMSO-d6).

-

Measure the peak intensity (area) for each isotopologue.

-

Correction is critical: The measured intensities must be corrected for the natural abundance of ¹³C and ³⁴S isotopes, which contribute to the M+1 and M+2 peaks of lower-deuteration isotopologues. Many modern mass spectrometry software packages can perform this deconvolution automatically.

-

Calculate the relative percentage of each isotopologue from the corrected intensities. The isotopic purity is the percentage of the desired (CD₃)₂SO species.

-

Caption: Workflow for assessing isotopic purity of DMSO-d6 via HRMS.

Application Workflow: High-Throughput Screening (HTS)

In drug discovery, DMSO is the universal solvent for storing chemical libraries. The purity of the DMSO used for creating stock solutions is vital for assay integrity.

Caption: Logical workflow for using DMSO in a high-throughput screening campaign.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. allanchem.com [allanchem.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. almacgroup.com [almacgroup.com]

An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange

For researchers, scientists, and drug development professionals, understanding the nuances of solvent-solute interactions is paramount for accurate structural elucidation and kinetic analysis. Among the plethora of deuterated solvents available for Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) holds a unique position, particularly in the study of labile protons. This technical guide delves into the core effects of DMSO-d6 on proton exchange phenomena, providing a comprehensive overview of the underlying principles, quantitative data, and experimental methodologies.

The Fundamental Role of DMSO-d6 in Slowing Proton Exchange

DMSO-d6 is a polar, aprotic solvent widely recognized for its ability to significantly reduce the rate of proton exchange for functional groups such as hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH).[1][2] This effect is in stark contrast to protic solvents like D₂O or CD₃OD, where rapid exchange with solvent deuterons often leads to the broadening or complete disappearance of labile proton signals in ¹H NMR spectra.[2]

The primary mechanism behind this rate reduction is the strong hydrogen bonding between the sulfoxide group of DMSO and the solute's labile protons.[3][4] As a potent hydrogen bond acceptor, DMSO effectively solvates and stabilizes these protons, thereby increasing the activation energy required for the exchange process to occur.[3] This "trapping" of labile protons allows for their direct observation in the NMR spectrum, often revealing valuable information about scalar couplings to adjacent protons.[1][2] For instance, the hydroxyl proton of a secondary alcohol in DMSO-d6 may appear as a distinct doublet, coupling with the methine proton, whereas in deuterated methanol, this coupling is typically lost due to rapid exchange.[1]

Quantitative Analysis of DMSO-d6 Solvent Effects

The influence of DMSO-d6 on proton exchange can be quantified through various NMR parameters, including chemical shifts (δ), coupling constants (J), and exchange rates (k_ex). These parameters are sensitive to factors such as temperature, concentration, and the presence of impurities like water.

Table 1: Representative ¹H Chemical Shifts (δ) of Labile Protons in DMSO-d6

| Functional Group | Typical Chemical Shift Range (ppm) | Notes |

| Alcohols (-OH) | 4.0 - 8.0 | Highly dependent on concentration and hydrogen bonding.[5] |

| Phenols (Ar-OH) | 8.0 - 13.0 | Generally sharper signals compared to aliphatic alcohols. |

| Carboxylic Acids (-COOH) | 10.0 - 13.0 | Typically broad signals.[2] |

| Amines (-NH₂) | 1.0 - 5.0 | Can be broad; position is concentration-dependent. |

| Amides (-NH) | 7.5 - 9.5 | Often sharp enough to observe coupling.[6] |

| Water (H₂O/HDO) | ~3.3 | Hygroscopicity of DMSO-d6 makes this a common residual peak.[7][8] |

Table 2: Influence of Experimental Conditions on Proton Exchange in DMSO-d6

| Condition | Effect on Proton Exchange | Observation in ¹H NMR |

| Increasing Temperature | Increases exchange rate | Broadening of labile proton signals; eventual coalescence with other exchanging species (e.g., water).[6][9] |

| Increasing Concentration | Can alter hydrogen bonding network | Shift in the chemical shift of labile protons.[5][6] |

| Presence of Water | Facilitates proton exchange | Broadening of labile proton signals; potential for signal to disappear if exchange is fast enough.[3][10] |

| Acidic/Basic Impurities | Catalyzes proton exchange | Significant broadening or disappearance of labile proton signals.[11] |

Experimental Protocols for Studying Proton Exchange in DMSO-d6

A variety of NMR experiments can be employed to investigate the kinetics and mechanism of proton exchange in DMSO-d6. The choice of experiment depends on the rate of the exchange process.

For slow exchange regimes, standard one-dimensional ¹H NMR spectroscopy is sufficient.

-

Objective: To observe labile protons and their scalar couplings.

-

Methodology:

-

Prepare the sample by dissolving the analyte in high-purity DMSO-d6. To minimize water content, use of a fresh ampule of solvent and oven-dried NMR tubes is recommended.[12]

-

Acquire a standard ¹H NMR spectrum at a controlled temperature.

-

Integrate the signals to quantify the number of protons.

-

Analyze the multiplicity of the labile proton signal to determine coupling constants (J) to neighboring protons.

-

To probe the energetics of the exchange process, a series of spectra are acquired at different temperatures.

-

Objective: To determine the coalescence temperature and estimate the activation energy of the exchange.

-

Methodology:

-

Prepare the sample as described above.

-

Acquire a series of ¹H NMR spectra at incrementally increasing temperatures.[9]

-

Observe the broadening of the labile proton signal and its eventual coalescence with the signal of the species it is exchanging with (e.g., residual water).

-

The rate of exchange at the coalescence temperature can be calculated, providing insight into the kinetics of the process.

-

For processes with intermediate exchange rates, 2D EXSY is a powerful tool.

-

Objective: To unambiguously identify exchanging species and quantify exchange rates.[13]

-

Methodology:

-

Prepare a sample with the exchanging species.

-

Set up a 2D NOESY or ROESY pulse sequence, but with a longer mixing time suitable for chemical exchange.[1]

-

Acquire the 2D spectrum. Cross-peaks between two signals indicate that they are in chemical exchange.

-

The intensity of the cross-peaks relative to the diagonal peaks can be used to calculate the exchange rate constant (k_ex).[13]

-

This specialized technique is particularly useful in protein science for studying the accessibility of amide protons.[14][15]

-

Objective: To measure the rate of H/D exchange of slowly exchanging protons, such as those in the core of a protein.

-

Methodology:

-

The protein is first dissolved in a D₂O-based buffer to initiate H/D exchange.

-

At various time points, aliquots of the reaction are taken and the exchange is "quenched" by rapidly changing the solvent to a DMSO-d6-based solution.[15][16] This significantly slows down the exchange rate.

-

A 2D ¹H-¹⁵N HSQC spectrum is then acquired on the quenched sample.

-

The rate of disappearance of the amide proton signals is monitored over time to determine the H/D exchange rate for individual residues.[14]

-

Visualizing the Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

Caption: Mechanism of DMSO-d6 in slowing proton exchange.

Caption: Workflow for studying proton exchange via temperature variation.

Caption: Workflow for DMSO-quenched H/D exchange experiments.

Conclusion

DMSO-d6 is an invaluable solvent in NMR spectroscopy for the study of molecules containing labile protons. Its ability to slow proton exchange through strong hydrogen bonding provides a unique window into molecular structure and dynamics that is often obscured in other solvents. By understanding the fundamental principles of its interaction and employing the appropriate experimental techniques, researchers can harness the power of DMSO-d6 to gain deeper insights into a wide range of chemical and biological systems, from small organic molecules to complex proteins. This knowledge is particularly crucial in the field of drug development, where the characterization of drug-target interactions often involves the study of labile protons at the binding interface.

References

- 1. acdlabs.com [acdlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. spectroscopy - Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science [mdpi.com]

- 16. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl sulfoxide-d6 (DMSO-d6) is an indispensable solvent in modern research, prized for its broad solvency power and its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. However, its pronounced hygroscopic nature presents a significant challenge, readily absorbing atmospheric moisture. This water contamination can compromise experimental integrity by obscuring NMR spectra, degrading sensitive analytes, and altering compound solubility. This guide provides a comprehensive overview of the hygroscopic properties of DMSO-d6, details methods for quantifying water content, and establishes rigorous protocols for its storage and handling to preserve its purity and ensure the reliability of experimental data.

The Hygroscopic Nature of this compound

DMSO-d6's hygroscopicity, its tendency to attract and hold water molecules from the surrounding environment, is one of its most defining chemical characteristics.[1][2] This property stems from the highly polar nature of the sulfoxide (B87167) group, which readily forms strong hydrogen bonds with water.[3][4] The consequences of uncontrolled water absorption are critical for the scientific community.

Impact on NMR Spectroscopy

For its most common application, NMR spectroscopy, water contamination is a significant issue.[5] Absorbed moisture appears as a prominent resonance in the ¹H-NMR spectrum, typically around 3.33 ppm.[3][6][7] This large water peak can obscure or overlap with signals from the analyte, complicating spectral interpretation and potentially masking key structural information.[1] While the chemical shift of water is often cited as ~3.33 ppm in DMSO-d6, its exact position can vary depending on temperature, concentration, and the presence of other species that engage in hydrogen bonding.[4][6]

Impact on Compound Stability and Drug Development

In the context of drug discovery and development, water is a reactive species that can degrade sensitive compounds through hydrolysis.[8][9] For compound libraries stored in DMSO for high-throughput screening (HTS), the introduction of water can lead to the gradual degradation of stock solutions, resulting in false negatives or inaccurate structure-activity relationship (SAR) data.[10] Studies have shown that water content is a more significant factor in compound degradation than oxygen.[11] Furthermore, changes in the water content of DMSO solutions can alter compound solubility and affect the accuracy of biological assays.[10][12] The rate of water uptake can be dramatic; uncapped tubes of DMSO have been observed to absorb enough atmospheric moisture to constitute over 30% of the solution's volume in a matter of days.[13]

Quantitative Data and Physical Properties

Understanding the physical properties of DMSO-d6 is fundamental to its proper use. Key data points are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | (CD₃)₂SO | [14] |

| Molecular Weight | 84.17 g/mol | [14][15] |

| Appearance | Colorless, hygroscopic liquid | [14][16] |

| Melting Point | 18.5 - 20.2 °C (65.3 - 68.4 °F) | [5][15][17] |

| Boiling Point | 189 °C (372 °F) | [5][14][15] |

| Density | ~1.190 g/mL at 25 °C | [2][14][15] |

| ¹H NMR Water Peak | ~3.33 ppm (can vary) | [3][6][7] |

| Key Characteristic | Highly hygroscopic (moisture-sensitive) | [1][5][14][18][19] |

Experimental Protocols

Adherence to strict experimental protocols is necessary to mitigate the effects of water contamination.

Protocol for Minimizing Water Contamination during NMR Sample Preparation

This protocol outlines the best practices for preparing an NMR sample in DMSO-d6 for analysis of a moisture-sensitive compound.

-

Glassware Preparation:

-

Thoroughly clean all glassware, including the NMR tube, sample vial, and any transfer pipettes, with an appropriate solvent (e.g., acetone) followed by deionized water.

-

Place the clean glassware in an oven set to a minimum of 150°C for at least 4 hours (overnight is ideal) to ensure all residual moisture is removed.[1][20]

-

Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[1][21]

-

-

Solvent Handling (in order of preference):

-

Method A (Highest Integrity): Glove Box: Transfer the dried glassware and the sealed DMSO-d6 container into an inert atmosphere glove box. Allow the solvent to equilibrate to the glove box temperature before opening to prevent condensation.[22] Perform all sample preparation steps within the glove box.

-

Method B (High Integrity): Schlenk Line/Inert Gas Flow: If a glove box is unavailable, work under a steady stream of dry, inert gas (e.g., nitrogen or argon).[1] An inverted funnel placed over the working area can create a localized inert environment.

-

Method C (Standard Precaution): Quick Transfer: If an inert atmosphere is not available, work quickly and efficiently. Have all materials ready before opening the solvent container.

-

-

Solvent Dispensing:

-

Single-Use Ampules: For the most critical experiments, use single-use, sealed glass ampules.[1][20] Score and break the ampule immediately before use.

-

Septum-Sealed Bottles: For larger quantities, use bottles with a septum-sealed cap.[23] Withdraw the required volume using a clean, dry syringe that has been pre-flushed with inert gas.[21] To maintain pressure equilibrium, inject a volume of inert gas equal to the volume of liquid removed.[21]

-

-

Sample Preparation:

-

Weigh the sample in a dried vial.

-

Using a dried syringe or pipette, transfer the desired volume of DMSO-d6 into the vial.

-

Dissolve the sample completely. A vortex mixer is preferred over shaking to avoid introducing contaminants from the cap.[20]

-

Transfer the final solution into the dried NMR tube and cap it securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Protocol for Quantification of Water Content

Accurate determination of water content is crucial for quality control.

-

Karl Fischer (KF) Titration: This is the benchmark method for water determination.[21][24]

-

Consideration: A slow side reaction can occur between DMSO and the iodine in the KF reagent, which can lead to inaccurate results.[25]

-

Recommendation (Low Water Content <1%): Coulometric KF analysis is the most effective method for samples with low water content.[26]

-

Recommendation (High Water Content >1%): Volumetric KF can be used, but the KF solvent must be changed after every two to three analyses to maintain accuracy.[25][26] A recovery factor may need to be applied.[26]

-

Sample Handling: Due to the hygroscopic nature of DMSO, samples for KF analysis must be prepared and handled using techniques that prevent exposure to atmospheric moisture, such as using septum-lined vials and dry syringes.[26]

-

-

Near-Infrared (NIR) Spectroscopy:

-

Principle: NIR offers a rapid, accurate, and non-destructive alternative to KF titration.[10]

-

Advantage: It is particularly useful for assessing water content in situ within storage containers like polypropylene (B1209903) microtubes, making it ideal for quality control of large compound collections.[10] A correlation coefficient of 0.985 between NIR and KF methods has been reported.[10]

-

Recommended Storage and Handling

Proper storage is the first line of defense against moisture contamination.

| Condition | Recommendation | Rationale & Source(s) |

| Container | Store in original, tightly sealed glass or manufacturer-recommended containers. | Prevents atmospheric moisture ingress and potential leaching from plastics.[16][17][23] |

| Atmosphere | Keep container securely sealed when not in use. For long-term storage of high-purity solvent, store under an inert gas (e.g., Argon, Nitrogen). | DMSO-d6 is highly hygroscopic and will readily absorb moisture from the air.[1][19][23] |

| Temperature | Store in a cool, dry, well-ventilated area. Recommended temperatures vary by manufacturer, often between 15-25°C or refrigerated at -5 to 5°C. | Prevents degradation and minimizes evaporation. Always consult the Safety Data Sheet (SDS).[16][27][28] |

| Light | Protect from direct sunlight. | Prevents potential photo-degradation.[23] |

| Handling Frozen DMSO | DMSO-d6 freezes at ~18.5°C. If frozen, thaw gently at room temperature or in a warm water bath. Ensure the container remains tightly sealed during thawing. | Freezing is a normal physical property and does not degrade the solvent. Keeping the container sealed prevents condensation of moisture into the cold solvent.[1][17] |

Visualizations

Workflow for Handling DMSO-d6

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. brainly.com [brainly.com]

- 4. spectroscopy - Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 2206-27-1 [chemicalbook.com]

- 15. This compound 99.5 atom D DMSO-d₆ [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. dmsostore.com [dmsostore.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. carlroth.com [carlroth.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. ukisotope.com [ukisotope.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chromservis.eu [chromservis.eu]

- 25. Water Content in Dimethylsulfoxide by Karl Fischer Titration [sigmaaldrich.com]

- 26. pharmtech.com [pharmtech.com]

- 27. carlroth.com [carlroth.com]

- 28. isotope.com [isotope.com]

A Technical Guide to High-Purity Dimethyl Sulfoxide-d6 for Researchers and Drug Development Professionals

Introduction: Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated form of dimethyl sulfoxide (B87167) that is a critical solvent in a multitude of scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy for its ability to dissolve a wide range of analytes and for its simple spectrum.[1][2] Its utility extends to cryopreservation, where it acts as a cryoprotectant for cells and tissues, and to drug formulation and delivery, where it can enhance the solubility and permeability of active pharmaceutical ingredients (APIs).[3][4][5] The high purity of DMSO-d6 is paramount for these sensitive applications to ensure data integrity and experimental reproducibility. This technical guide provides an in-depth overview of commercially available high-purity DMSO-d6, including a comparative analysis of supplier specifications, detailed experimental protocols, and a discussion of quality control methodologies.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity DMSO-d6, each with specific grades and purity levels tailored to different applications. The most critical parameters for researchers are isotopic enrichment (atom % D), chemical purity, and water content. Below is a summary of product specifications from prominent commercial suppliers.

| Supplier | Product Name/Grade | Isotopic Enrichment (Min. Atom % D) | Chemical Purity (Min. %) | Water Content (Max. %) | Additional Notes |

| MilliporeSigma (Merck) | MagniSolv™ for NMR spectroscopy | 99.8, 99.9, 99.95, ≥99.9 | ≥99 (CP) | ≤0.020 (Karl Fischer), ≤0.03 (H₂O + D₂O) | Available with or without TMS (Tetramethylsilane) as an internal standard.[2][6] |

| Cambridge Isotope Laboratories (CIL) | for NMR Solvents | 99.9 | 99.5 | Not specified on general product page | Offers various packaging options.[7][8][9] |

| Thermo Scientific (Alfa Aesar/Acros Organics) | for NMR spectroscopy | 99.5, 99.8, 99.9, 100 | ≥99.5 (GC) | ≤150 ppm (Karl Fischer) | AcroSeal™ packaging available for moisture-sensitive applications.[10][11][12][13] |

| VWR Chemicals | for NMR spectroscopy | 99.8 | 99.9 (on anhydrous substance) | 0.02 | Filtered through a 0.2 µm filter and packaged under nitrogen.[14] |

Quality Control and Analytical Methods

Suppliers of high-purity DMSO-d6 employ rigorous quality control measures to ensure their products meet the stringent requirements of researchers. The Certificate of Analysis (CoA) accompanying each product provides lot-specific data on purity and other critical parameters.[15] Key analytical techniques used for quality control include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine isotopic enrichment by analyzing the residual proton signals. It can also be used to identify and quantify impurities.[16][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities, ensuring high chemical purity.[18][19]

-

Karl Fischer Titration: The gold standard for accurately determining trace amounts of water content in solvents.[16][20]

A generalized workflow for the quality control of high-purity DMSO-d6 is illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for common applications of high-purity DMSO-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

DMSO-d6 is a versatile solvent for NMR due to its ability to dissolve a wide range of compounds, both polar and nonpolar.[1][10]

Methodology for Sample Preparation:

-

Sample Weighing: Accurately weigh 1-20 mg of the solid sample into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial. If an internal standard such as TMS is not already present in the solvent, it can be added at this stage.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

-

Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with ethanol (B145695) to remove any dust or fingerprints.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for analysis.

Cryopreservation of Mammalian Cells

DMSO is widely used as a cryoprotectant to prevent the formation of ice crystals that can damage cells during freezing.[4][21]

Methodology for Cell Freezing:

-

Cell Preparation: Culture and harvest cells in their exponential growth phase. Centrifuge the cell suspension and resuspend the cell pellet in a cold, complete growth medium to a concentration of 1-5 x 10^6 cells/mL.

-

Preparation of Freezing Medium: Prepare a freezing medium consisting of a complete growth medium with a final concentration of 5-10% (v/v) high-purity DMSO. It is crucial to add the DMSO to the medium and not directly to the cells.

-

Addition of Freezing Medium: Slowly add an equal volume of the 2x freezing medium (containing 10-20% DMSO) to the cell suspension in a drop-wise manner while gently swirling the tube. This results in a final DMSO concentration of 5-10%.

-

Aliquoting: Dispense the cell suspension into cryovials.

-

Controlled Rate Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This typically achieves a cooling rate of -1°C/minute.

-

Long-Term Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage.

Applications in Drug Development

In the pharmaceutical industry, high-purity DMSO-d6 serves several critical functions:

-

Drug Discovery and High-Throughput Screening (HTS): Its broad solvency allows for the creation of concentrated stock solutions of diverse compound libraries for screening.[3]

-

Structure Elucidation: As a primary solvent for NMR, it is indispensable for determining the chemical structure of newly synthesized drug candidates.[3]

-

Formulation Development: It can be used as a co-solvent to enhance the solubility of poorly water-soluble drugs in preclinical formulations.[5]

-

Transdermal Drug Delivery: The non-deuterated form of DMSO is well-known for its ability to enhance the penetration of drugs through the skin, and studies with deuterated analogs can provide insights into metabolic pathways.[22][23]

Conclusion

The selection of a high-purity DMSO-d6 supplier is a critical decision for researchers and drug development professionals. A thorough evaluation of the supplier's specifications, particularly isotopic enrichment, chemical purity, and water content, is essential to ensure the reliability and accuracy of experimental results. The detailed protocols and workflows provided in this guide offer a practical framework for the effective use of high-purity DMSO-d6 in key applications such as NMR spectroscopy and cryopreservation. By adhering to these best practices, researchers can harness the full potential of this versatile deuterated solvent in their scientific endeavors.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. 二甲亚砜-D6 - 二甲基亚砜-d 6, DMSO-d6 [sigmaaldrich.com]

- 3. What usage of Dimethyl Sulfoxide(DMSO) in pharmaceutical industry? - Knowledge [m.cheezhengchem.com]

- 4. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]

- 5. nbinno.com [nbinno.com]

- 6. labor.com.tr [labor.com.tr]

- 7. Dimethyl sulfoxide-Dâ (D, 99.9%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Dimethyl sulfoxide-dâ - Cambridge Isotope Laboratories, DLM-10-10 [isotope.com]

- 9. Dimethyl sulfoxide-dâ - Cambridge Isotope Laboratories, DLM-10-25 [isotope.com]

- 10. Dimethyl sulfoxide-d{6}, 99.5% (Isotopic) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Methyl sulfoxide-d6, for NMR, packaged in 0.75 ml ampoules, 99.8 atom % D 7.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Methyl sulfoxide-d6, for NMR, 99.9 atom% D, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Methyl sulfoxide-d6, for NMR, packaged in 0.75 ml ampoules, 99.9 atom % D 7.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Dimethyl Sulfoxide-[D6] (99.8% D) for NMR spectroscopy 10ml VWR Deuterated Solvent - ECP Labchem - ECP Ltd New Zealand [ecplabchem.co.nz]

- 15. molnova.com [molnova.com]

- 16. NMR Solvents | Eurisotop [eurisotop.com]

- 17. Deuterated Solvents | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 18. chromservis.eu [chromservis.eu]

- 19. britiscientific.com [britiscientific.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acs.org [acs.org]

- 23. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Dimethyl Sulfoxide-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the freezing and boiling points of Dimethyl Sulfoxide-d6 (DMSO-d6), a crucial deuterated solvent in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Detailed experimental protocols for determining these fundamental physical constants are also presented, alongside a summary of key physical data.

Core Physical Properties of DMSO-d6

DMSO-d6, or hexadeuterodimethyl sulfoxide (B87167), is the isotopically substituted form of dimethyl sulfoxide (DMSO), where all six hydrogen atoms are replaced by deuterium.[1][2] This substitution makes it an ideal solvent for ¹H NMR spectroscopy as it does not produce interfering signals.[1] Its ability to dissolve a wide array of polar and nonpolar compounds further cements its utility in a research environment.[3][4] The key physical properties of DMSO-d6 are summarized in the table below.

| Property | Value |

| Freezing Point / Melting Point | 18.45 °C - 20.2 °C[5][6][7][8][9][10] |

| Boiling Point | 189 °C - 190 °C[1][5][6][8][9][11] |

| Molecular Formula | (CD₃)₂SO[1][6] |

| Molecular Weight | 84.17 g/mol [1] |

| Density | 1.190 g/mL at 25 °C[5][10] |

| Refractive Index | 1.476 at 20 °C[1][10] |

Note: The relatively high freezing point means that DMSO-d6 can solidify at or just below room temperature.[4]

Experimental Protocols for Determination of Freezing and Boiling Points

The following sections detail standardized laboratory methods for the determination of the freezing (melting) and boiling points of organic compounds like DMSO-d6.

The capillary method is a widely used and official technique for determining the melting point of a solid substance.[1][6]

Principle: A small, finely ground sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the solid phase transitions to the liquid phase is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range (usually 0.5-1.0°C).[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)[5]

-

Thermometer (high accuracy)

-

Mortar and pestle (for grinding the sample)

Procedure:

-

Sample Preparation: A small amount of solid DMSO-d6 (if frozen) is finely ground into a powder.

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[9]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[9]

-

Heating: The sample is initially heated rapidly to a temperature about 15°C below the expected melting point.[9] The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1][9]

-

Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid turns into a clear liquid is recorded as the end of the melting range.[10]

-

Repeatability: For accuracy, the determination should be repeated at least twice, and the results should be consistent.[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[3] It is a key indicator of a liquid's purity.

2.2.1. Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid (at least 5 mL) is available.[3][11]

Principle: The liquid is heated in a distillation apparatus, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This vapor temperature represents the boiling point.[7]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The liquid sample (DMSO-d6) and boiling chips are placed in the distillation flask. The thermometer is positioned so that the top of its bulb is level with the bottom of the side arm of the distillation head.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature, with vapor condensing on the thermometer bulb, is the boiling point of the liquid.[11]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.[3][7]

2.2.2. Thiele Tube Method (Micro Method)

This method is ideal when only a small amount of the liquid is available.[11]

Principle: A small sample is heated in a tube attached to a thermometer within a Thiele tube. An inverted capillary tube traps vapor, and the boiling point is determined by observing the temperature at which the liquid is drawn into the capillary upon cooling.[11]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed in the small test tube. The capillary tube is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube assembly is attached to the thermometer with a rubber band. This is then placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.[12]

-

Heating: The side arm of the Thiele tube is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and then as the sample boils.[12]

-

Observation and Measurement: Heating is stopped when a continuous and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the freezing and boiling points of a chemical substance like DMSO-d6.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. mt.com [mt.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Notes: Preparation of NMR Samples in Dimethyl Sulfoxide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: Properties and Applications of DMSO-d6 in NMR Spectroscopy

Dimethyl sulfoxide-d6 (DMSO-d6) is a highly polar, aprotic deuterated solvent widely utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar organic compounds, including many that are insoluble in more common solvents like chloroform-d (B32938) (CDCl3), makes it an invaluable tool in chemical analysis. It is particularly useful for analyzing peptides, proteins, carbohydrates, and nucleic acids.

The key advantages of DMSO-d6 include its wide liquid range, high boiling point (189 °C), which allows for high-temperature NMR studies and reduces evaporative losses, and a relatively simple residual solvent spectrum. However, users must be aware of its distinct challenges. DMSO-d6 has a melting point of approximately 18.5-20.2 °C, meaning it can solidify at or just below room temperature and may require gentle warming before use. Its high viscosity can lead to broadened spectral lines compared to less viscous solvents.

The most significant challenge associated with DMSO-d6 is its hygroscopic nature; it readily absorbs moisture from the atmosphere. This results in a prominent water peak in the ¹H NMR spectrum, which can obscure signals from the analyte. Therefore, meticulous sample handling to minimize water contamination is critical for acquiring high-quality spectra.

Quantitative Data Summary

The physical and spectral properties of DMSO-d6 are summarized below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Chemical Formula | (CD₃)₂SO | |

| Molar Mass | 84.17 g/mol | N/A |

| Density | ~1.190 g/mL at 25 °C | N/A |

| Melting Point | 18.5 - 20.2 °C | |

| Boiling Point | 189 °C |

Table 2: Key ¹H and ¹³C NMR Spectral Properties of DMSO-d6

| Parameter | Chemical Shift (ppm) | Multiplicity | Notes | Citations |